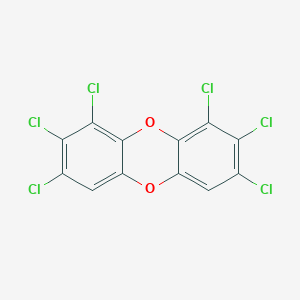

1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN

Description

Properties

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIRBUBHIWTVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023781 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is a light pink crystalline solid. (NTP, 1992), Light pink solid; [CAMEO] Orange powder; [MSDSonline] | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.88X10-11 mm Hg @ 25 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-74-3 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV865M3P15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 to 471 °F (NTP, 1992), 243-244 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Formation Pathways of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation pathways of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congener, 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD). This document details the primary formation mechanisms, relevant experimental methodologies, and key analytical techniques for the identification and quantification of this compound.

Introduction

This compound is a persistent environmental pollutant and a member of the dioxin family, a group of toxic chemical compounds.[1][2] It is characterized by a dibenzo-p-dioxin structure with chlorine atoms at the 1, 2, 3, 7, 8, and 9 positions.[3] This congener is not produced intentionally but is primarily formed as an unintentional byproduct in various industrial and thermal processes.[1] Understanding its formation pathways is critical for controlling its release into the environment and for assessing the risks associated with contaminated sites and materials.

Primary Formation Pathways

The formation of 1,2,3,7,8,9-HxCDD, along with other PCDD/Fs, can be broadly categorized into two main pathways: precursor-mediated synthesis and de novo synthesis.

Precursor-Mediated Synthesis

This pathway involves the chemical transformation of chlorinated aromatic precursors, primarily chlorophenols, into the dibenzo-p-dioxin structure. This is the dominant pathway for the formation of 1,2,3,7,8,9-HxCDD in industrial chemical manufacturing, particularly in the production of chlorophenols and their derivatives.[4]

Two key reactions are central to this pathway:

-

Ullmann Condensation: This copper-catalyzed reaction is a fundamental step in the formation of the diaryl ether linkage, which is the backbone of the dibenzo-p-dioxin molecule.[4][5] The reaction involves the coupling of two aryl halides or an aryl halide and a phenol (B47542) in the presence of a copper catalyst at elevated temperatures.[4][6]

-

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a crucial step in the formation of specific, and often thermodynamically unfavored, PCDD isomers, including 1,2,3,7,8,9-HxCDD.[7][8] In the context of dioxin formation, a polychlorinated phenoxy phenol intermediate can undergo a Smiles rearrangement, leading to a different substitution pattern on the final dibenzo-p-dioxin product.[7]

The formation of 1,2,3,7,8,9-HxCDD is particularly associated with the thermal decomposition or chemical synthesis involving pentachlorophenol (B1679276) (PCP) and other highly chlorinated phenols.[9][10][11]

De Novo Synthesis

This pathway involves the formation of PCDD/Fs from elemental carbon, chlorine sources (inorganic or organic), and oxygen, typically on the surface of fly ash in thermal processes such as waste incineration. This process occurs at temperatures ranging from 200 to 500°C, with an optimal formation window between 300 and 400°C. Metal catalysts, particularly copper, present in the fly ash play a crucial role in facilitating these reactions.[12] While de novo synthesis produces a wide spectrum of PCDD/F congeners, the precursor-mediated pathway is more directly linked to the formation of specific isomers like 1,2,3,7,8,9-HxCDD.

Experimental Protocols

Detailed experimental protocols for the targeted laboratory synthesis of 1,2,3,7,8,9-HxCDD are not widely published due to its classification as a toxic substance with no commercial application. However, based on the established principles of PCDD/F synthesis, a general experimental approach can be outlined.

General Laboratory Synthesis via Precursor Condensation

This protocol is a generalized representation and should be performed with extreme caution in a specialized laboratory equipped for handling highly toxic compounds.

Objective: To synthesize 1,2,3,7,8,9-HxCDD from appropriate chlorophenol precursors.

Materials:

-

Highly chlorinated phenol precursors (e.g., tetrachlorophenols, pentachlorophenol)

-

Copper(I) or Copper(II) catalyst (e.g., CuCl, CuCl₂, CuO)[13]

-

High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))[4]

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet is charged with the chosen chlorophenol precursor(s) and the copper catalyst.

-

Solvent Addition: The high-boiling point solvent is added to the flask.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas to remove oxygen, which can lead to unwanted side reactions.

-

Heating: The reaction mixture is heated to a high temperature, typically in the range of 150-250°C, under continuous stirring. The exact temperature and reaction time are critical parameters that would need to be optimized for the specific precursors and catalyst used.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography/Mass Spectrometry (GC/MS).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted from the reaction mixture using an organic solvent (e.g., toluene, hexane). The crude product is then subjected to a multi-step cleanup process, often involving column chromatography on silica (B1680970) gel and/or alumina, to isolate the 1,2,3,7,8,9-HxCDD from other isomers and byproducts.

-

Analysis: The final product is analyzed by high-resolution GC/MS to confirm its identity and purity.

Quantitative Data

Precise quantitative data for the synthesis of 1,2,3,7,8,9-HxCDD is scarce in the literature. However, the following table summarizes factors that influence the formation and yield of PCDD/Fs in general, which are applicable to this specific congener.

| Parameter | Influence on Formation | Typical Conditions/Observations |

| Temperature | Critical for both precursor and de novo pathways. | Precursor reactions: 150-250°C. De novo synthesis: 200-500°C (optimum ~300-400°C). |

| Precursors | Determines the specific isomers formed. | Highly chlorinated phenols (e.g., tetrachlorophenols, pentachlorophenol) are precursors to HxCDDs.[9][10] |

| Catalyst | Essential for the Ullmann condensation and influences reaction rates. | Copper salts (CuCl, CuCl₂) are commonly used. Iron and other transition metals can also play a role.[12][13] |

| Chlorine Source | Necessary for the chlorination of organic matter in de novo synthesis. | Can be organic (e.g., PVC) or inorganic (e.g., HCl, metal chlorides). |

| Oxygen | Required for oxidative coupling reactions. | The concentration of oxygen can affect the product distribution. |

| Reaction Time | Influences the extent of reaction and potential for side reactions. | Varies from hours to days depending on the specific reaction conditions. |

Mandatory Visualizations

The following diagrams illustrate the key formation pathways of 1,2,3,7,8,9-HxCDD.

Caption: Precursor-mediated synthesis of 1,2,3,7,8,9-HxCDD.

Caption: De novo synthesis pathway for PCDD/F formation.

Analytical Methodologies

The identification and quantification of 1,2,3,7,8,9-HxCDD require sophisticated analytical techniques due to its low concentrations in environmental and biological matrices and the presence of numerous other interfering compounds.

Sample Preparation

A rigorous sample preparation procedure is essential to isolate and concentrate the target analyte. This typically involves:

-

Extraction: Soxhlet extraction or pressurized fluid extraction with organic solvents (e.g., toluene, hexane).

-

Cleanup: Multi-step column chromatography using adsorbents like silica gel, alumina, and carbon to remove interfering compounds.

Instrumental Analysis

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of PCDD/Fs, including 1,2,3,7,8,9-HxCDD.[1]

-

Gas Chromatography (GC): A long capillary column (e.g., 60m DB-5) is used to separate the different PCDD/F congeners based on their boiling points and polarity.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer is used for detection and quantification. Isotope dilution is the preferred quantification method, where a known amount of a ¹³C-labeled internal standard of 1,2,3,7,8,9-HxCDD is added to the sample prior to extraction. The ratio of the native analyte to the labeled standard is used to calculate the concentration, which corrects for any losses during sample preparation and analysis.[14]

The following table summarizes key parameters for the GC/MS analysis of 1,2,3,7,8,9-HxCDD.

| Parameter | Description | Typical Value/Method |

| GC Column | Stationary phase and dimensions for isomer separation. | 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent. |

| Injection Mode | Method of sample introduction into the GC. | Splitless injection. |

| Oven Program | Temperature gradient to achieve separation. | A multi-ramp temperature program, e.g., starting at 150°C and ramping up to 310°C. |

| Ionization Mode | Method of ionizing the molecules in the MS source. | Electron Ionization (EI). |

| Mass Analyzer | Type of mass spectrometer. | High-resolution magnetic sector or time-of-flight (TOF). |

| Acquisition Mode | How mass spectral data is collected. | Selected Ion Monitoring (SIM) of characteristic ions for native and labeled HxCDD. |

| Quantification | Method for calculating the concentration. | Isotope dilution using ¹³C₁₂-1,2,3,7,8,9-HxCDD as an internal standard.[14] |

Conclusion

The synthesis and formation of this compound are complex processes primarily driven by precursor-mediated reactions in industrial settings and de novo synthesis in thermal environments. Key mechanisms include the Ullmann condensation for diaryl ether formation and the Smiles rearrangement for the specific isomer configuration. While targeted laboratory synthesis is not common, understanding these formation pathways is paramount for developing strategies to mitigate the environmental release of this toxic compound. Advanced analytical techniques, particularly HRGC/HRMS with isotope dilution, are essential for the accurate identification and quantification of 1,2,3,7,8,9-HxCDD in various matrices. This knowledge is crucial for researchers and professionals working in environmental science, toxicology, and drug development to assess and manage the risks associated with dioxin exposure.

References

- 1. epa.gov [epa.gov]

- 2. Exposome-Explorer - 1,2,3,7,8,9-HxCDD (Compound) [exposome-explorer.iarc.fr]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aaqr.org [aaqr.org]

- 10. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Metals as Catalysts for Dioxin Formation - EJnet.org [ejnet.org]

- 13. BJOC - Copper catalysis: a constantly evolving field [beilstein-journals.org]

- 14. epa.gov [epa.gov]

The Unseen Contaminant: An In-depth Technical Guide to the Environmental Sources and Fate of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources, fate, and analysis of 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD), a persistent and toxic member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. This document is intended to serve as a core resource for professionals in environmental science, toxicology, and drug development who require a deep understanding of this compound's behavior in the environment.

Introduction to 1,2,3,7,8,9-HxCDD

1,2,3,7,8,9-HxCDD is a synthetic, chlorinated aromatic compound that is not intentionally produced but is an unintentional byproduct of various industrial and combustion processes. Like other 2,3,7,8-substituted PCDDs, it is characterized by its high toxicity, environmental persistence, and ability to bioaccumulate in the food chain. Its presence in the environment is a significant concern for human health and ecosystems. The Toxic Equivalency Factor (TEF) for 1,2,3,7,8,9-HxCDD is 0.1, relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which has a TEF of 1.0.

Environmental Sources and Emissions

The primary sources of 1,2,3,7,8,9-HxCDD are anthropogenic, arising from thermal and chemical processes. These sources can be broadly categorized as follows:

-

Industrial Processes: Manufacturing of certain chlorinated chemicals, such as chlorophenols and their derivatives (e.g., herbicides), can lead to the formation of 1,2,3,7,8,9-HxCDD as an impurity. The chlorine bleaching process in the pulp and paper industry is another significant historical and current source.

-

Combustion Processes: Incineration of municipal solid waste, medical waste, and hazardous waste is a major source of atmospheric emissions.[1] Incomplete combustion in the presence of chlorine and organic matter facilitates the de novo synthesis of PCDDs, including 1,2,3,7,8,9-HxCDD. Other combustion sources include cement kilns, metal smelting, and residential wood burning.

-

Reservoir Sources: Due to its persistence, 1,2,3,7,8,9-HxCDD can be remobilized from contaminated soils, sediments, and sewage sludge, acting as secondary sources long after the initial release.

Quantitative Emissions Data

The following table summarizes available quantitative data on the emission of 1,2,3,7,8,9-HxCDD from various sources.

| Source Category | Emission Medium | Emission Level | Units | Reference(s) |

| Municipal Waste Incinerators | Flue Gas | 0.69 - 7.06 | ng/Nm³ | [2] |

| Industrial Waste Incinerators | Flue Gas | 18.47 - 156.06 | pg/Nm³ | [2] |

| Hazardous Waste Incinerator | Flue Gas | 0.024 | ng/Nm³ | [2] |

| Paper Mill Effluent | Wastewater | 351.1 | pg/L | [2] |

| Landfill Leachate | Wastewater | 270 | pg/L | [2] |

Environmental Fate and Transport

The environmental behavior of 1,2,3,7,8,9-HxCDD is governed by its physicochemical properties, particularly its low water solubility, high lipophilicity (high octanol-water partition coefficient, Log Kow), and low vapor pressure.

Partitioning and Transport

Once released, 1,2,3,7,8,9-HxCDD partitions preferentially to organic matter in soil, sediment, and suspended particles in water. This strong adsorption limits its mobility in the aqueous phase and reduces its volatilization from moist soil and water surfaces. However, atmospheric transport can occur when the compound is adsorbed to fine particulate matter, leading to long-range distribution.

Environmental Concentrations

The persistence and hydrophobicity of 1,2,3,7,8,9-HxCDD lead to its accumulation in various environmental compartments.

| Environmental Matrix | Concentration Range | Units | Reference(s) |

| Urban Air | 0.6 - 0.63 | pg/m³ | [3] |

| Soil (Industrial Area) | 0.095 - 2.1 | µg/kg | [4] |

| Household Water | 0.45 - 3.6 | pg/L | [2] |

Degradation Pathways

Degradation of 1,2,3,7,8,9-HxCDD in the environment is a slow process. The primary degradation mechanisms are photodegradation and microbial degradation.

-

Photodegradation: In the presence of ultraviolet (UV) light, 1,2,3,7,8,9-HxCDD can undergo reductive dechlorination, where chlorine atoms are sequentially removed. This process is generally slow and its efficiency depends on the medium and the presence of photosensitizers. The formation of 1,2,3,7,8,9-HxCDD has been noted as a minor side reaction during the photolysis of 1,2,3,6,7,8-HxCDD.[5]

-

Microbial Degradation: Under certain conditions, microorganisms can degrade 1,2,3,7,8,9-HxCDD. Aerobic bacteria, such as Sphingomonas wittichii RW1, have been shown to metabolize some HxCDD congeners, although the degradation of 1,2,3,7,8,9-HxCDD specifically is less well-documented compared to other isomers.[2] Anaerobic dechlorination in sediments is another potential, albeit very slow, degradation pathway.

Degradation Rate Data

| Degradation Process | Medium | Half-life/Rate Constant | Conditions | Reference(s) |

| Biodegradation | Sludge-amended soil | ~20 years | Field study | [2] |

Bioaccumulation

Due to its high lipophilicity, 1,2,3,7,8,9-HxCDD readily bioaccumulates in the fatty tissues of organisms. This leads to biomagnification through the food web, with top predators having the highest concentrations.

| Organism Type | Bioaccumulation Factor (BAF) | Tissue | Reference(s) |

| Fish (General) | 15,000 - 25,000 (for 2,3,7,8-TCDD as a surrogate) | Fillet/Whole Body | [6] |

Experimental Protocols

The analysis of 1,2,3,7,8,9-HxCDD in environmental samples is challenging due to its low concentrations and the presence of numerous interfering compounds. The standard analytical approach involves high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).

Sample Preparation: Extraction and Cleanup

A rigorous extraction and cleanup procedure is essential for accurate quantification.

-

Extraction:

-

Soil and Sediment: Soxhlet extraction or Pressurized Fluid Extraction (PFE) with a nonpolar solvent like toluene (B28343) or a hexane/acetone mixture is commonly used.[7] The sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) before extraction.[7]

-

Water: Liquid-liquid extraction with a solvent such as dichloromethane (B109758) or solid-phase extraction (SPE) using a sorbent like C18 is employed.

-

Biota: Tissues are often homogenized and extracted using Soxhlet or other lipid-extraction techniques.

-

-

Cleanup: A multi-step cleanup is required to remove interfering compounds. This typically involves column chromatography with various adsorbents:

-

Silica Gel Column: To remove nonpolar interferences.

-

Alumina Column: To further separate PCDDs/PCDFs from other compounds.

-

Carbon Column: A crucial step to separate planar molecules like 1,2,3,7,8,9-HxCDD from non-planar compounds such as polychlorinated biphenyls (PCBs).

-

Instrumental Analysis: HRGC-HRMS

-

Gas Chromatography (GC):

-

Column: A long, non-polar capillary column (e.g., 60 m DB-5 or equivalent) is used for isomer-specific separation.

-

Temperature Program: A slow temperature ramp is employed to achieve the necessary separation of the various PCDD congeners.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is used.

-

Resolution: A high-resolution mass spectrometer (≥10,000) is required to differentiate the target analytes from interfering ions with the same nominal mass.

-

Detection: Selected Ion Monitoring (SIM) of at least two characteristic ions for each congener is used for identification and quantification. Isotope dilution, using ¹³C-labeled internal standards, is the standard method for quantification as per EPA Method 1613B.

-

Visualizations

Formation Pathway of 1,2,3,7,8,9-HxCDD

References

- 1. Factors controlling the bioaccumulation of mercury, methylmercury, arsenic, selenium, and cadmium by freshwater invertebrates and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioaccumulation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by fish downstream of pulp and paper mills in Maine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. NEMI Method Summary - 1613B [nemi.gov]

An In-depth Technical Guide to the Toxicological Profile and Mechanism of Action of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) is a persistent environmental pollutant and a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. Like its more potent analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the toxicity of 1,2,3,7,8,9-HxCDD is mediated through the aryl hydrocarbon receptor (AhR). This technical guide provides a comprehensive overview of the toxicological profile and mechanism of action of 1,2,3,7,8,9-HxCDD, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative toxicity data for the individual 1,2,3,7,8,9-HxCDD isomer are limited, this guide synthesizes the available information from studies on HxCDD mixtures and other relevant dioxin congeners to provide a thorough understanding of its toxicological properties.

Introduction

1,2,3,7,8,9-HxCDD is a halogenated aromatic hydrocarbon that is not produced commercially but is formed as an unintentional byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals.[1] Its lipophilic nature and resistance to metabolic degradation lead to its persistence in the environment and bioaccumulation in the food chain, posing a potential risk to human and ecological health. The toxicity of 1,2,3,7,8,9-HxCDD and other dioxin-like compounds is primarily attributed to their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2]

Toxicological Profile

The toxicological effects of 1,2,3,7,8,9-HxCDD are characteristic of dioxin-like compounds and include carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and endocrine disruption.

Quantitative Toxicity Data

Quantitative toxicity data for the individual 1,2,3,7,8,9-HxCDD isomer is scarce in the scientific literature. Most available data comes from studies on mixtures of hexachlorodibenzo-p-dioxins (HxCDDs). The toxicity of individual dioxin congeners is often expressed relative to TCDD using Toxic Equivalency Factors (TEFs).[3] The World Health Organization (WHO) has assigned a TEF of 0.1 to 1,2,3,7,8,9-HxCDD, indicating it is considered to be one-tenth as toxic as TCDD.[3]

| Parameter | Value | Species | Route of Exposure | Reference |

| Toxic Equivalency Factor (TEF) | 0.1 | - | - | [3] |

| Carcinogenicity Classification | Group 3: Not classifiable as to its carcinogenicity to humans | Human | - | [3] |

Table 1: Toxicological Data for 1,2,3,7,8,9-HxCDD

Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) on a mixture of 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD have provided evidence of its carcinogenic potential in laboratory animals.

| Species | Sex | Exposure Route | Dose Levels (µg/kg/week) | Findings | Reference |

| Osborne-Mendel Rats | Male | Gavage | 0, 1.25, 2.5, 5.0 | Dose-related increase in hepatocellular carcinomas or neoplastic nodules. | [4] |

| Osborne-Mendel Rats | Female | Gavage | 0, 1.25, 2.5, 5.0 | No significant increase in tumors. | [4] |

| B6C3F1 Mice | Male | Gavage | 0, 1.25, 2.5, 5.0 | No significant increase in tumors. | [4] |

| B6C3F1 Mice | Female | Gavage | 0, 2.5, 5.0, 10.0 | Dose-related increase in hepatocellular adenomas. | [4] |

| Swiss-Webster Mice | Male & Female | Dermal | 0.005 µ g/application (first 16 weeks), then 0.01 µ g/application | No statistically significant increase in tumors. | [5] |

Table 2: Summary of NTP Carcinogenicity Bioassay of a HxCDD Mixture

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 1,2,3,7,8,9-HxCDD are mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor ubiquitously expressed in vertebrate tissues. The canonical AhR signaling pathway is a well-established mechanism for dioxin toxicity.[2]

Canonical AhR Signaling Pathway

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. 1,2,3,7,8,9-HxCDD, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding pocket of the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal. This leads to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization with ARNT: Inside the nucleus, the AhR-ligand complex heterodimerizes with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.

-

Transcriptional Activation: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics.[1] The sustained induction of these genes is thought to contribute to the toxic effects of dioxins.

Experimental Protocols

The following section details the methodologies employed in key studies investigating the toxicity of HxCDD mixtures.

NTP Gavage Carcinogenicity Bioassay of HxCDD Mixture

-

Test Substance: A mixture of 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD.

-

Animal Models: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per dose group.

-

Vehicle: Corn oil:acetone (9:1).

-

Administration: Gavage, twice weekly for 104 weeks.

-

Dose Levels:

-

Rats and Male Mice: 0, 1.25, 2.5, or 5.0 µg/kg/week.

-

Female Mice: 0, 2.5, 5.0, or 10.0 µg/kg/week.

-

-

Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.

-

Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all major tissues and organs.

References

- 1. Induction of cytochrome P4501A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Kinetics and inductive potency of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (H7CDD) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Persistent Pollutant: Bioaccumulation and Biomagnification of 1,2,3,7,8,9-HxCDD in the Food Chain

An In-depth Technical Guide for Researchers and Scientists

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a group of highly toxic and persistent environmental pollutants.[1][2] They are not intentionally produced but are formed as byproducts of various industrial and combustion processes, such as smelting, paper pulp bleaching, and waste incineration.[1][3] Among the 75 possible PCDD congeners, those with chlorine atoms in the 2, 3, 7, and 8 positions are particularly toxic.[2][4] This guide focuses on a specific congener, 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD), exploring its journey through the food chain via the processes of bioaccumulation and biomagnification.

1,2,3,7,8,9-HxCDD is a significant environmental contaminant due to its chemical stability, resistance to degradation, and high lipophilicity.[5] These properties allow it to persist in the environment for long periods, accumulate in the fatty tissues of living organisms, and magnify in concentration at higher trophic levels.[1][2] Understanding the dynamics of its bioaccumulation and biomagnification is crucial for assessing the ecological risks and potential impacts on human health, as over 90% of human exposure to dioxins is through the consumption of contaminated animal fats, including meat, dairy products, fish, and shellfish.[1][2]

Core Mechanisms: Bioaccumulation and Biomagnification

Bioaccumulation refers to the process by which an organism absorbs a toxic substance at a rate greater than that at which the substance is lost.[3][6][7] For 1,2,3,7,8,9-HxCDD, this occurs due to its fundamental physicochemical properties:

-

Lipophilicity: As a fat-soluble compound, 1,2,3,7,8,9-HxCDD readily partitions from water into the lipids of organisms. This high octanol-water partition coefficient (Kow) is a key driver of its accumulation in fatty tissues.[8]

-

Persistence: Dioxins are chemically stable and resistant to metabolic breakdown.[6] Once absorbed, 1,2,3,7,8,9-HxCDD is not easily metabolized or excreted, leading to a long biological half-life, estimated to be years in humans.[1][5][9]

Organisms can take up 1,2,3,7,8,9-HxCDD directly from contaminated environmental media (e.g., water, sediment) or, more significantly, through their diet.[7]

Biomagnification (or trophic magnification) is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.[3][6] This process occurs because the energy transferred from one trophic level to the next is inefficient (around 10%), while the toxicant is transferred much more efficiently and is retained in the predator's tissues.[6][10] Therefore, a predator consuming multiple contaminated prey items will accumulate a higher concentration of 1,2,3,7,8,9-HxCDD than was present in its food source.[6][10] This leads to the highest concentrations being found in top predators, including humans.[1]

Quantitative Data on Bioaccumulation and Trophic Transfer

Quantifying the extent of bioaccumulation and biomagnification is essential for risk assessment. This is typically done using factors such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF). While specific, comprehensive data for 1,2,3,7,8,9-HxCDD is often reported within the context of total dioxins or toxic equivalents (TEQs), the following tables summarize representative values for HxCDD congeners and the most toxic congener, 2,3,7,8-TCDD, to provide context.

Table 1: Biota-to-Sediment Accumulation Factors (BSAFs) for select PCDD/Fs in Polychaetes

| Congener | Log Kow | BSAF (Mean ± SD) | Study Organism | Source |

| 2,3,7,8-TCDD | 6.8 | 0.8 ± 0.3 | Hediste diversicolor | [11] |

| 1,2,3,7,8-PeCDD | 7.2 | 0.5 ± 0.2 | Hediste diversicolor | [11] |

| 1,2,3,6,7,8-HxCDD | 7.6 | 0.3 ± 0.1 | Hediste diversicolor | [11] |

| 1,2,3,4,6,7,8-HpCDD | 8.0 | 0.1 ± 0.05 | Hediste diversicolor | [11] |

| OCDD | 8.2 | 0.05 ± 0.02 | Hediste diversicolor | [11] |

Note: BSAF is the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment. Studies show a decreasing trend of BSAF with increasing lipophilicity for more chlorinated congeners like HxCDDs.[11]

Table 2: Trophic Magnification Factors (TMFs) in a Marine Food Web

| Congener/Group | Trophic Magnification Factor (TMF) | Food Web Location | Source |

| ΣPCDD/Fs | < 1 (Trophic Dilution) | Bohai Bay, North China | [12] |

| 2,3,7,8-TCDD | > 1 (Biomagnifies) | General Aquatic Ecosystems | [13] |

| Dioxin-like PCBs | > 1 (Biomagnifies) | Bohai Bay, North China | [12] |

Note: TMF is calculated from the slope of the linear regression between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms. A TMF greater than 1 indicates biomagnification. Some studies have shown that while less chlorinated congeners biomagnify, the sum of all PCDD/Fs may show trophic dilution.[12]

Experimental Protocols for Analysis

The analysis of 1,2,3,7,8,9-HxCDD in environmental and biological samples is a complex procedure requiring highly sensitive and specific instrumentation to achieve the necessary low detection limits (parts-per-trillion or lower).[4] The cornerstone of modern dioxin analysis is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[14]

1. Sample Collection and Preparation:

-

Matrices: Samples can include water, soil, sediment, sludge, and biological tissues (e.g., fish, adipose tissue, blood serum).[14]

-

Spiking: Before extraction, the sample is spiked with a known amount of ¹³C₁₂-labeled internal standards, including ¹³C₁₂-1,2,3,7,8,9-HxCDD. This isotope dilution method is crucial for accurate quantification by correcting for losses during the extensive cleanup process.[12][15]

2. Extraction:

-

Objective: To separate the target analytes from the bulk sample matrix.

-

Methodology: Soxhlet extraction is a commonly used technique, particularly for solid samples.[12] The sample is placed in a thimble and continuously extracted with an organic solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for 16-24 hours.

3. Sample Extract Cleanup:

-

Objective: To remove co-extracted interfering compounds (e.g., lipids, other organochlorines) that could compromise the analytical results.[4]

-

Methodology: This is a multi-step process often involving a combination of acid/base washing and various column chromatography techniques. A typical sequence includes:

-

Acid/Base Silica Gel Column: Removes lipids and other acid- or base-labile interferences.

-

Alumina Column: Separates PCDDs/PCDFs from other compounds like PCBs.

-

Carbon Column: Fractionates the analytes based on their planarity, effectively isolating the dioxin-like compounds.

-

4. Instrumental Analysis:

-

Instrumentation: High-Resolution Gas Chromatograph (HRGC) coupled to a High-Resolution Mass Spectrometer (HRMS).

-

Gas Chromatography (GC): The cleaned extract is injected into the GC, which uses a long capillary column (e.g., 60m DB-5) to separate the individual congeners based on their boiling points and polarity.[15]

-

Mass Spectrometry (MS): The separated congeners enter the HRMS, which bombards them with electrons, causing them to fragment into characteristic ions. The MS is operated in Selected Ion Monitoring (SIM) mode to detect specific ions corresponding to both the native (¹²C) and labeled (¹³C) analytes. High resolution (≥10,000) is required to differentiate the target analytes from other compounds with the same nominal mass.

-

Quantification: The concentration of 1,2,3,7,8,9-HxCDD is calculated by comparing the response of the native analyte to that of its corresponding ¹³C-labeled internal standard.[15]

Visualizations: Workflows and Pathways

References

- 1. Dioxins [who.int]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioaccumulation and Biomagnification: The Invisible Risk in Food Webs • Environmental Studies (EVS) Institute [evs.institute]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heptachlorodibenzo-p-dioxin - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioaccumulation and toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds in aquatic ecosystems (Technical Report) | OSTI.GOV [osti.gov]

- 14. This compound | C12H2Cl6O2 | CID 29575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

Degradation of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the abiotic and biotic degradation of 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD). This persistent organic pollutant is of significant environmental and health concern. This document details established degradation pathways, summarizes available quantitative data, and provides standardized experimental protocols for research in this field.

Introduction

This compound is a polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congener characterized by its high toxicity and environmental persistence. Understanding its degradation mechanisms is crucial for developing effective remediation strategies. Degradation processes are broadly categorized into abiotic and biotic pathways. Abiotic degradation primarily involves photolysis, while biotic degradation is mediated by microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions.

Abiotic Degradation

Abiotic degradation of 1,2,3,7,8,9-HxCDD is primarily driven by photochemical reactions.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce the dechlorination of HxCDDs. While direct photolytic studies specifically on 1,2,3,7,8,9-HxCDD are limited, research on other HxCDD isomers provides valuable insights. For instance, the photodegradation of 1,2,3,6,7,8-HxCDD has been shown to yield various lesser-chlorinated congeners. Notably, the formation of 1,2,3,7,8,9-HxCDD has been observed as a minor side reaction during the photolysis of 1,2,3,6,7,8-HxCDD, suggesting that 1,2,3,7,8,9-HxCDD itself is susceptible to further photodegradation[1].

Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been shown to be effective for other PCDD congeners and represents a promising avenue for the degradation of 1,2,3,7,8,9-HxCDD[2][3].

Quantitative Data on Abiotic Degradation

Direct quantitative data for the photodegradation of 1,2,3,7,8,9-HxCDD is scarce. However, data from related compounds under specific conditions are presented below.

| Degradation Process | Compound | Conditions | Parameter | Value | Reference |

| Chemical | 1,2,3,7,8,9-HxCDD (in mixture) | Refluxing 32% aq. KOH with ethanol | Half-life | 7 hours | EPA |

| Photodegradation | 1,2,3,6,7,8-HxCDD | Direct UV irradiation (365 nm) | Reaction Rate Constant | 0.0666 h⁻¹ (for 50 ng) | [2] |

| Photocatalysis | 1,2,3,6,7,8-HxCDD | UV (365 nm) / TiO₂ film | Reaction Rate Constant | 0.2474 h⁻¹ (for 2000 ng) | [2] |

Experimental Protocol: Laboratory-Scale Photodegradation

This protocol outlines a general procedure for assessing the photodegradation of 1,2,3,7,8,9-HxCDD.

-

Preparation of Reaction Solution: Dissolve a known concentration of 1,2,3,7,8,9-HxCDD in a suitable organic solvent (e.g., hexane (B92381) or a solvent mixture mimicking environmental conditions).

-

Photoreactor Setup: Place the solution in a quartz reaction vessel equipped with a specific UV lamp (e.g., 365 nm). For photocatalysis, a thin film of a catalyst like TiO₂ can be coated on the vessel's inner surface.

-

Irradiation: Expose the solution to UV light for a defined period. Control experiments should be run in the dark to account for any non-photolytic degradation.

-

Sampling: Withdraw aliquots at various time intervals.

-

Analysis: Extract the samples and analyze the concentration of 1,2,3,7,8,9-HxCDD and its potential degradation products using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

-

Data Analysis: Calculate the degradation rate constant, typically assuming pseudo-first-order kinetics.

Biotic Degradation

The microbial degradation of PCDDs is a key process in their environmental fate. Both aerobic and anaerobic microorganisms have been shown to degrade various congeners.

Aerobic Degradation

Under aerobic conditions, bacteria, particularly those from the genus Sphingomonas, play a significant role in dioxin degradation. The well-studied strain Sphingomonas wittichii RW1 utilizes a dioxygenase enzyme system to initiate the breakdown of dioxin molecules[4][5]. Although the specific degradation of 1,2,3,7,8,9-HxCDD by this strain has not been detailed, its ability to degrade other HxCDD isomers, such as 1,2,3,4,7,8-HxCDD, suggests a similar capability for the 1,2,3,7,8,9-congener. The initial step involves an angular dioxygenation, leading to the cleavage of the ether bond and subsequent mineralization[4].

Proposed Aerobic Degradation Pathway of 1,2,3,7,8,9-HxCDD

Based on the known mechanisms for other HxCDDs by Sphingomonas wittichii RW1, a putative aerobic degradation pathway for 1,2,3,7,8,9-HxCDD is proposed.

Caption: Proposed aerobic degradation pathway of 1,2,3,7,8,9-HxCDD.

Anaerobic Degradation

Proposed Anaerobic Degradation Pathway of 1,2,3,7,8,9-HxCDD

A plausible anaerobic degradation pathway for 1,2,3,7,8,9-HxCDD involves sequential reductive dechlorination.

Caption: Sequential reductive dechlorination of 1,2,3,7,8,9-HxCDD.

Quantitative Data on Biotic Degradation

Specific quantitative data on the biotic degradation of 1,2,3,7,8,9-HxCDD is not available in the reviewed literature. The table below presents data for a closely related isomer.

| Degrading Organism | Compound | Incubation Time | Degradation | Metabolites | Reference |

| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-HxCDD | Not specified | Yes | Tetrachlorocatechol, 2-methoxy-3,4,5,6-tetrachlorophenol | [4] |

Experimental Protocol: Microbial Degradation Assay

This protocol provides a framework for assessing the microbial degradation of 1,2,3,7,8,9-HxCDD.

-

Microorganism and Culture Conditions:

-

Aerobic: Use a known dioxin-degrading strain (e.g., Sphingomonas wittichii RW1) or an enriched microbial consortium. Grow in a suitable mineral salts medium with a carbon source that supports growth and induces degradative enzymes (e.g., dibenzofuran).

-

Anaerobic: Use a known dehalogenating culture (e.g., containing Dehalococcoides species). Grow in an anaerobic mineral medium with an appropriate electron donor (e.g., H₂) and acetate (B1210297) as a carbon source.

-

-

Experimental Setup:

-

In sterile serum bottles, add the culture medium and the microbial inoculum.

-

Spike with a known concentration of 1,2,3,7,8,9-HxCDD dissolved in a carrier solvent (e.g., DMSO).

-

Include sterile controls (no inoculum) to assess abiotic losses and heat-killed controls to account for sorption to biomass.

-

-

Incubation:

-

Aerobic: Incubate at an optimal temperature (e.g., 28-30°C) with shaking to ensure aeration.

-

Anaerobic: Incubate in the dark at an optimal temperature (e.g., 25-30°C) without shaking.

-

-

Sampling and Analysis:

-

Periodically sacrifice replicate bottles.

-

Extract the entire content (liquid and biomass) using appropriate solvents (e.g., hexane/acetone).

-

Clean up the extract to remove interfering substances.

-

Analyze the concentrations of 1,2,3,7,8,9-HxCDD and its potential metabolites (e.g., lower chlorinated dioxins, catechols) by HRGC/HRMS.

-

-

Data Interpretation:

-

Calculate the percentage of degradation over time.

-

Identify degradation products to elucidate the metabolic pathway.

-

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for investigating the degradation of 1,2,3,7,8,9-HxCDD.

Caption: General workflow for studying HxCDD degradation.

Conclusion

The degradation of 1,2,3,7,8,9-HxCDD is a complex process influenced by both abiotic and biotic factors. While specific data for this congener is limited, research on related HxCDDs and other PCDDs provides a strong foundation for understanding its potential degradation pathways. Photodegradation and microbial degradation, particularly by Sphingomonas and Dehalococcoides species, are key mechanisms. Further research is needed to quantify the degradation rates of 1,2,3,7,8,9-HxCDD under various environmental conditions and to fully elucidate its metabolic pathways. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which are essential for developing effective strategies to remediate sites contaminated with this toxic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neptjournal.com [neptjournal.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Soil and Sediment Partitioning of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and available data related to the soil and sediment partitioning of the persistent organic pollutant, 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD). Given the limited availability of direct experimental partitioning coefficients for this specific congener, this guide incorporates data from closely related dioxins as surrogates to provide a broader understanding of its environmental fate.

Introduction to Soil and Sediment Partitioning of Dioxins

Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,7,8,9-HxCDD, are a class of highly toxic and persistent environmental pollutants.[1] Their fate and transport in the environment are largely governed by their partitioning behavior between solid phases (soil and sediment) and the aqueous phase. This partitioning is a critical determinant of their bioavailability, potential for leaching into groundwater, and overall environmental risk.

The primary mechanism driving the partitioning of hydrophobic organic compounds like dioxins in soil and sediment is sorption to organic matter.[2] The high octanol-water partition coefficient (log Kow) of dioxins indicates their strong tendency to associate with organic carbon in soil and sediment rather than remaining in the aqueous phase.[3] Consequently, dioxins are generally considered to be immobile in soil.[4]

Quantitative Data on Partitioning

Direct experimental data for the soil and sediment partitioning coefficients (Kd) and organic carbon-normalized partitioning coefficients (Koc) of 1,2,3,7,8,9-HxCDD are scarce in publicly available literature. However, data from surrogate compounds and related studies provide valuable insights into its expected behavior.

While not a direct measure of soil or sediment partitioning, a study on the transport of various dioxin congeners provides data on the percentage of adsorption to experimental apparatus surfaces. This data offers a quantitative indication of the sorptive nature of 1,2,3,7,8,9-HxCDD.

Table 1: Adsorption of 1,2,3,7,8,9-HxCDD and Related Dioxin Congeners to Experimental System Components

| Congener | Adsorption to Chip (AP) (%) | Adsorption to Tubing Wall (AP) (%) | Total Adsorption (AP) (%) |

| 1,2,3,7,8,9-HxCDD | 1.72 | 1.65 | 2.03 |

| 2,3,7,8-TCDD | 7.23 | 4.91 | 7.90 |

| 1,2,3,7,8-PeCDD | 4.21 | 3.62 | 4.74 |

| 1,2,3,4,7,8-HxCDD | 4.18 | 3.86 | 4.61 |

| 1,2,3,6,7,8-HxCDD | 1.61 | 1.72 | 1.95 |

| 1,2,3,4,6,7,8-HpCDD | 2.56 | 2.12 | 3.00 |

| OCDD | 2.78 | 1.34 | 3.60 |

| Source: Adapted from a supplementary table on dioxin adsorption during transport experiments. The values represent the percentage of the compound that adsorbed to the apical (AP) side of the chip and the tubing wall.[5] |

Due to the lack of direct experimental Kd and Koc values for 1,2,3,7,8,9-HxCDD, data for the well-studied and structurally similar 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) are often used as a surrogate to estimate its partitioning behavior.

Table 2: Estimated Partitioning Coefficients for Dioxins

| Compound | Log Kow | Log Koc (estimated) | Soil Partition Coefficient (Kd) Range (L/kg) | Sediment Partition Guideline Values (pg/g organic carbon) |

| 2,3,7,8-TCDD (Surrogate) | 6.8 | 6.6 - 7.1 | 1,000 - 100,000 | 200 - 10,000,000 |

| 1,2,3,7,8,9-HxCDD | 7.4 (Computed)[4] | Likely > 7.0 | Expected to be high and lead to immobility | Not established |

| Note: The Log Koc for 2,3,7,8-TCDD is estimated from its Log Kow. The Kd range is a general estimation for hydrophobic compounds. Sediment Guideline Values are based on equilibrium partitioning models for 2,3,7,8-TCDD.[6][7] |

Experimental Protocols for Determining Soil and Sediment Partitioning

The batch equilibrium method is the most common approach for determining the soil and sediment partitioning coefficient (Kd) of organic compounds. The following protocol is a generalized procedure based on methodologies used for other dioxin congeners and hydrophobic contaminants.

Materials and Apparatus

-

Test Substance: 1,2,3,7,8,9-HxCDD (analytical standard)

-

Radiolabeled Analog (Optional): ³H- or ¹⁴C-labeled 1,2,3,7,8,9-HxCDD for ease of quantification.

-

Soil/Sediment Samples: Characterized samples with known properties (e.g., organic carbon content, particle size distribution, pH, cation exchange capacity).

-

Aqueous Solution: Deionized water or a solution mimicking environmental conditions (e.g., 0.01 M CaCl₂).

-

Glassware: Centrifuge tubes with screw caps, volumetric flasks, pipettes.

-

Equipment: Analytical balance, centrifuge, mechanical shaker, pH meter, gas chromatograph-high resolution mass spectrometer (GC-HRMS).

Experimental Procedure

-

Preparation of Soil/Sediment: Air-dry the soil or sediment samples and sieve them to remove large debris. Characterize the physicochemical properties of the samples.

-

Preparation of Stock Solution: Prepare a stock solution of 1,2,3,7,8,9-HxCDD in a suitable solvent (e.g., toluene, acetone). If using a radiolabeled analog, prepare a stock solution of known specific activity.

-

Adsorption Experiment:

-

Weigh a known amount of soil or sediment into a series of centrifuge tubes.

-

Add a known volume of the aqueous solution to each tube.

-

Spike each tube with a known amount of the 1,2,3,7,8,9-HxCDD stock solution to achieve a range of initial concentrations.

-

Include control samples without soil/sediment to account for adsorption to the container walls.

-

Securely cap the tubes and place them on a mechanical shaker.

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) at a constant temperature. The equilibration time should be determined from preliminary kinetic studies.

-

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed to separate the solid and aqueous phases.

-

Analysis:

-

Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.

-

Extract the 1,2,3,7,8,9-HxCDD from the aqueous phase using a suitable solvent (e.g., hexane, methylene (B1212753) chloride).

-

Analyze the concentration of 1,2,3,7,8,9-HxCDD in the extract using GC-HRMS according to established methods such as EPA Method 8290A.[8] If a radiolabeled analog is used, liquid scintillation counting can be employed.

-

-

Data Calculation:

-

Calculate the amount of 1,2,3,7,8,9-HxCDD adsorbed to the soil/sediment by subtracting the amount remaining in the aqueous phase from the initial amount added.

-

The soil/sediment partition coefficient (Kd) is calculated using the following equation: Kd = Cs / Cw Where:

-

Cs is the concentration of 1,2,3,7,8,9-HxCDD in the solid phase (µg/kg)

-

Cw is the concentration of 1,2,3,7,8,9-HxCDD in the aqueous phase at equilibrium (µg/L)

-

-

The organic carbon-normalized partition coefficient (Koc) is calculated as: Koc = (Kd / foc) * 100 Where:

-

foc is the fraction of organic carbon in the soil/sediment.

-

-

Visualizations

Experimental Workflow

Caption: Workflow for determining soil/sediment partitioning coefficients.

Factors Influencing Partitioning

Caption: Key factors influencing the partitioning of 1,2,3,7,8,9-HxCDD.

Conclusion

The soil and sediment partitioning of 1,2,3,7,8,9-HxCDD is a critical process governing its environmental fate. Due to its high hydrophobicity, it is expected to be strongly sorbed to organic matter in soil and sediment, leading to low mobility. While direct experimental partitioning data for this specific congener are limited, information from surrogate compounds and general principles of hydrophobic organic contaminant sorption provide a robust framework for understanding and predicting its behavior. The experimental protocols outlined in this guide offer a standardized approach for generating much-needed empirical data to refine environmental risk assessments for this and other dioxin congeners. Further research to determine the precise Kd and Koc values for 1,2,3,7,8,9-HxCDD across a range of soil and sediment types is highly recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. depts.ttu.edu [depts.ttu.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H2Cl6O2 | CID 29575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A Guideline Value for Dioxin‐Like Compounds in Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. epa.gov [epa.gov]

In-Depth Technical Guide: Atmospheric Transport and Deposition of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the atmospheric transport and deposition of 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD), a persistent organic pollutant (POP) of significant environmental and health concern. This document details the physicochemical properties governing its environmental fate, long-range atmospheric transport mechanisms, and deposition processes. It includes a summary of available quantitative data on atmospheric concentrations and deposition fluxes, detailed experimental protocols for its measurement, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of halogenated aromatic hydrocarbons, with 75 individual congeners. Among these, 1,2,3,7,8,9-HxCDD is a toxic congener that is persistent in the environment, bioaccumulative in food chains, and capable of long-range atmospheric transport.[1] It is formed as an unintentional byproduct in various industrial and combustion processes. Due to its persistence and toxicity, understanding its atmospheric lifecycle is crucial for assessing its environmental impact and developing effective mitigation strategies.

Physicochemical Properties and Environmental Partitioning

The atmospheric behavior of 1,2,3,7,8,9-HxCDD is largely dictated by its physicochemical properties. With a high octanol-air partition coefficient (log Koa) and low vapor pressure, it has a strong tendency to partition from the gas phase to atmospheric particles.

Higher chlorinated congeners, such as HxCDDs, are more persistent in the atmosphere and are more likely to be associated with particulate matter, making them subject to long-range transport.[1] The partitioning between the gas and particle phases is a critical factor influencing its transport distance and deposition mechanism. Temperature plays a significant role, with higher temperatures favoring the gas phase, although for HxCDDs, the particulate phase remains dominant under most atmospheric conditions.

Atmospheric Transport

Once released into the atmosphere, 1,2,3,7,8,9-HxCDD can undergo long-range transport, traveling thousands of kilometers from its source. This transport occurs primarily when the compound is adsorbed to fine particulate matter (e.g., PM2.5), which can remain suspended in the atmosphere for extended periods.

Studies have identified 1,2,3,7,8,9-HxCDD as a significant congener in air masses subject to long-range transport, indicating its potential to impact remote and pristine environments far from primary emission sources.[2] The transport pathways are influenced by meteorological conditions such as wind patterns, atmospheric stability, and precipitation.

Deposition Processes

The removal of 1,2,3,7,8,9-HxCDD from the atmosphere occurs through dry and wet deposition.

-

Dry Deposition: This involves the gravitational settling of particles to which 1,2,3,7,8,9-HxCDD is adsorbed, as well as the direct transfer of gaseous molecules to surfaces. Given its high particle association, gravitational settling is the more significant dry deposition mechanism.

-

Wet Deposition: This process involves the scavenging of both gaseous and particulate-bound 1,2,3,7,8,9-HxCDD by precipitation (rain, snow, fog). Wet deposition can be a highly efficient removal mechanism, particularly for particle-associated compounds.

Quantitative Data

Quantitative data for specific PCDD/F congeners are often limited, with many studies reporting total PCDD/F concentrations or toxic equivalency quotients (TEQ). However, some studies provide congener-specific data, which is essential for understanding the environmental fate of 1,2,3,7,8,9-HxCDD.

Table 1: Atmospheric Concentrations of Hexachlorodibenzo-p-dioxins (HxCDDs)

| Location | Matrix | Concentration Range (pg/m³) | Notes | Reference |

| Urban areas, USA | Air | 0.6 - 0.63 | Represents the sum of all HxCDD congeners. | [3] |

Table 2: Deposition Fluxes of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs)

| Location | Deposition Type | Flux Range | Notes | Reference |

| Urban site, Türkiye | Wet Deposition (Particulate) | 2030 ± 660 pg/m²-day | For total 17 PCDD/F congeners. | [3] |

| Urban site, Türkiye | Wet Deposition (Dissolved) | 397 ± 186 pg/m²-day | For total 17 PCDD/F congeners. | [3] |

Note: Data specifically for 1,2,3,7,8,9-HxCDD deposition fluxes are scarce in the reviewed literature. The provided data for total PCDD/Fs gives a general indication of the magnitude of deposition.

Experimental Protocols

Accurate measurement of 1,2,3,7,8,9-HxCDD in atmospheric samples requires rigorous sampling and analytical procedures. The following is a generalized protocol based on established methods such as U.S. EPA Method TO-9A.[4][5]

Air Sampling

-

Sampler: A high-volume air sampler is used, equipped with a quartz fiber filter (QFF) to collect particle-bound compounds and a polyurethane foam (PUF) cartridge to trap gas-phase compounds.

-

Sampling Duration: Typically, air is sampled for 24 hours to collect a sufficient volume for analysis (e.g., 300-400 m³).

-

Sample Handling: After sampling, the QFF and PUF are carefully removed, wrapped in pre-cleaned aluminum foil, and stored at low temperatures (e.g., -20°C) until extraction to prevent degradation and contamination.

Sample Extraction

-

Internal Standards: Prior to extraction, the samples are spiked with a solution of ¹³C₁₂-labeled PCDD/F internal standards, including ¹³C₁₂-1,2,3,7,8,9-HxCDD, to monitor procedural performance and quantify the native compounds by isotope dilution.[6]

-

Soxhlet Extraction: The QFF and PUF are combined and extracted using a Soxhlet apparatus with a suitable solvent, such as toluene, for 16-24 hours.[6]

Sample Cleanup

-

Multi-step Chromatography: The raw extract contains numerous interfering compounds that must be removed before instrumental analysis. A multi-step cleanup process is employed, typically involving a sequence of chromatographic columns.

-

Column Materials: Common materials include silica (B1680970) gel (often modified with acid or base), alumina, and activated carbon. These materials separate the target analytes from other organic compounds based on their polarity and structure.[6]

Instrumental Analysis

-

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for the analysis of PCDD/Fs due to its high sensitivity and selectivity.

-

Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used to separate the different PCDD/F congeners.

-

Mass Spectrometry: A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific ions of both the native and labeled PCDD/F congeners.

-

Quantification: The concentration of 1,2,3,7,8,9-HxCDD is determined by comparing the response of the native congener to its corresponding ¹³C₁₂-labeled internal standard.

Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: Atmospheric lifecycle of 1,2,3,7,8,9-HxCDD.

Caption: Experimental workflow for HxCDD analysis.

Conclusion

1,2,3,7,8,9-HxCDD is a persistent and toxic compound that undergoes long-range atmospheric transport, primarily in the particle-bound phase. Its removal from the atmosphere is governed by both wet and dry deposition processes. While our understanding of its general atmospheric behavior is well-established, there is a need for more congener-specific quantitative data on atmospheric concentrations and deposition fluxes to refine environmental models and risk assessments. The standardized and rigorous experimental protocols outlined in this guide are essential for generating high-quality data to address these knowledge gaps. Continued research and monitoring are crucial for tracking the environmental levels of 1,2,3,7,8,9-HxCDD and ensuring the effectiveness of regulations aimed at reducing its emissions.

References

Carcinogenicity of 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin: An In-Depth Technical Review of Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity of 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) in animal models. The information is compiled from key studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Executive Summary

This compound is a polychlorinated dibenzo-p-dioxin (B167043) that has been the subject of toxicological evaluation due to its persistence in the environment and potential health risks. Carcinogenicity studies in animal models, primarily conducted by the National Toxicology Program (NTP), have investigated its potential to cause cancer. These studies have typically involved the administration of a mixture of HxCDD isomers to rodents. The primary mechanism of action for dioxin-like compounds, including 1,2,3,7,8,9-HxCDD, is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism, cell growth, and differentiation. Activation of the AhR signaling pathway is a key event in the toxic and carcinogenic effects of these compounds.

Quantitative Data from Animal Carcinogenicity Studies

The most definitive data on the carcinogenicity of 1,2,3,7,8,9-HxCDD comes from a National Toxicology Program (NTP) bioassay that utilized a mixture of 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD. The findings from these studies on Osborne-Mendel rats and B6C3F1 mice are summarized below.

Table 1: Incidence of Hepatocellular Neoplasms in Osborne-Mendel Rats Administered a Mixture of HxCDD Isomers by Gavage for 104 Weeks [1]

| Sex | Dose (µg/kg/wk) | Vehicle Control | Low Dose (1.25) | Mid Dose (2.5) | High Dose (5.0) |

| Male | Hepatocellular Carcinoma or Neoplastic Nodule | 1/74 (1%) | 1/50 (2%) | 3/50 (6%) | 5/49 (10%) |